molecular formula C8H11BBrNO2 B14072080 (2-Bromo-6-isopropylpyridin-4-yl)boronic acid

(2-Bromo-6-isopropylpyridin-4-yl)boronic acid

Cat. No.: B14072080
M. Wt: 243.90 g/mol
InChI Key: HDDPEZGBYRNSIE-UHFFFAOYSA-N
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Description

(2-Bromo-6-isopropylpyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C8H11BBrNO2. It is a valuable compound in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a bromine atom and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-isopropylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding bromopyridine derivative. One common method is the Miyaura borylation reaction, where the bromopyridine is treated with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions and minimizing human error .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-isopropylpyridin-4-yl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, leading to the formation of a new carbon-carbon bond .

Common Reagents and Conditions

The common reagents used in these reactions include palladium catalysts such as Pd(PPh3)4 or PdCl2(dppf), bases like potassium carbonate or sodium hydroxide, and solvents such as toluene or ethanol. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (2-Bromo-6-isopropylpyridin-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-6-isopropylpyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions. The presence of both bromine and isopropyl groups on the pyridine ring allows for versatile functionalization and the synthesis of complex molecules .

Properties

Molecular Formula

C8H11BBrNO2

Molecular Weight

243.90 g/mol

IUPAC Name

(2-bromo-6-propan-2-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C8H11BBrNO2/c1-5(2)7-3-6(9(12)13)4-8(10)11-7/h3-5,12-13H,1-2H3

InChI Key

HDDPEZGBYRNSIE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)Br)C(C)C)(O)O

Origin of Product

United States

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